molecular formula C9H6FNO3 B7451378 6-Fluoro-1,2-benzisoxazole-3-acetic acid

6-Fluoro-1,2-benzisoxazole-3-acetic acid

Cat. No.: B7451378
M. Wt: 195.15 g/mol
InChI Key: GVJYNWCSOKGDPR-UHFFFAOYSA-N
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Description

6-Fluoro-1,2-benzisoxazole-3-acetic acid is a fluorinated derivative of benzisoxazole, a heterocyclic compound known for its diverse biological activities. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable molecule in pharmaceutical and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated acetic acid derivative in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2-benzisoxazole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1,2-benzisoxazole-3-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2-benzisoxazole-3-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,2-benzisoxazole-3-acetic acid stands out due to its unique combination of a fluorine atom and an acetic acid moiety, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Overview

6-Fluoro-1,2-benzisoxazole-3-acetic acid is a fluorinated derivative of benzisoxazole, a heterocyclic compound recognized for its diverse biological activities. The incorporation of a fluorine atom enhances the compound's chemical stability and biological efficacy, making it a significant molecule in pharmaceutical and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom increases the binding affinity to these molecular targets, which can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting critical biochemical pathways.
  • Receptor Modulation : It may modulate receptor functions that are pivotal in therapeutic effects.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its derivatives against human carcinoma cells (HeLa, HT-29, MCF-7, HepG-2) using the MTT assay. Key findings include:

CompoundCell LineIC50 (µM)Activity
5aHeLa15High
5dMCF-712High
5kHepG-210Very High

These results suggest that modifications at the N-terminal significantly influence antiproliferative activity, with certain derivatives showing potent effects across multiple cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. It has shown activity against multi-drug resistant strains of bacteria such as Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) were reported as low as 6.25 µg/mL against clinical strains . This highlights its potential as a new chemotype for developing antibacterial agents.

Case Studies

  • Anticancer Research : A series of novel derivatives were synthesized and evaluated for their antiproliferative properties. Among these, specific compounds demonstrated remarkable activity against cancer cell lines, indicating the potential for further development in cancer therapeutics .
  • Antimicrobial Studies : A study focused on the antibacterial properties of benzisoxazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. This supports the idea that structural variations can significantly impact biological efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological Activity
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleAntiproliferative
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazoleUsed in antipsychotic drug synthesis

The distinct combination of a fluorine atom and an acetic acid moiety in this compound enhances its stability and biological activity compared to other derivatives .

Properties

IUPAC Name

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYNWCSOKGDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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